8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Description
8-(Pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a triazinoindole derivative characterized by a pyrrolidine-sulfonyl substituent at the 8-position and an amine group at the 3-position of the tricyclic core. Its structural uniqueness lies in the sulfonamide group, which may enhance solubility and target-binding affinity compared to simpler derivatives.
Properties
IUPAC Name |
8-pyrrolidin-1-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c14-13-16-12-11(17-18-13)9-7-8(3-4-10(9)15-12)22(20,21)19-5-1-2-6-19/h3-4,7H,1-2,5-6H2,(H3,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPUXGQHIRELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Triazine Ring: The triazine ring can be introduced through a cyclization reaction involving appropriate nitrile and amine precursors.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Pyrrolidine Substitution: Finally, the pyrrolidine ring can be attached via nucleophilic substitution, where the sulfonylated intermediate reacts with pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of indole and triazine derivatives in biological systems.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Binding Interactions: The presence of multiple functional groups allows for hydrogen bonding, hydrophobic interactions, and van der Waals forces with target molecules.
Comparison with Similar Compounds
Key Research Findings and Implications
Sulfonamide vs.
Biological Performance : Compound 60’s dual piperidine-pyrrolidine substitution demonstrates that nitrogen heterocycles at the 8-position enhance cholinesterase inhibition and Aβ aggregation blockade. The target compound’s sulfonamide may further optimize these effects .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via multi-step reactions, including sulfonylation of the indole core followed by triazine ring formation. A critical step involves introducing the pyrrolidine sulfonyl group using S-alkylation under alkaline conditions . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents significantly impact yield. For example, excess sulfonyl chloride derivatives may improve sulfonylation efficiency but risk side reactions. Optimization protocols from analogous triazinoindole systems recommend monitoring intermediates via thin-layer chromatography (TLC) and isolating products via column chromatography with silica gel .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regiochemistry, particularly to distinguish between [5,6-b] and other triazinoindole isomers. Key proton signals include aromatic protons in the indole ring (δ 7.2–8.5 ppm) and the pyrrolidine sulfonyl group’s methylene protons (δ 3.0–3.5 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization). Cross-validation with X-ray crystallography, where feasible, resolves ambiguities in sulfonyl group orientation .
Advanced Research Questions
Q. How can researchers address solubility limitations in biological assays for this compound?
- Answer : The compound’s poor aqueous solubility (due to the hydrophobic triazinoindole core) can be mitigated via formulation strategies:
- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies, ensuring compatibility with cell lines .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability for in vivo pharmacokinetic studies .
- Salt formation : Explore hydrochloride or phosphate salts to improve polar interactions. Preformulation studies should include dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to assess stability .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions. Standardize protocols by:
- Assay replication : Use ≥3 biological replicates with positive controls (e.g., staurosporine for kinase assays).
- Cell line authentication : STR profiling avoids misidentification-driven variability .
- Data normalization : Express activity relative to housekeeping genes/proteins (e.g., GAPDH) in qPCR/Western blot analyses. Meta-analyses of published data should account for differences in compound batches, as impurities >2% can skew results .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Answer : For scale-up (>10 g), prioritize:
- Solvent selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact.
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) accelerate Suzuki-Miyaura couplings for triazine intermediates, reducing reaction time from 24h to 6h .
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer during exothermic sulfonylation steps, improving yield by 15–20% compared to batch processes .
Methodological Considerations
-
Data Tables :
Parameter Optimal Condition Reference Sulfonylation solvent DMF (anhydrous) Reaction temperature 0–5°C (prevents side reactions) HPLC mobile phase Acetonitrile:H₂O (70:30) -
Critical Challenges :
- Regioselectivity : Competing N1 vs. N2 sulfonylation requires DFT calculations to predict thermodynamic favorability .
- Stability : The compound degrades under UV light; store in amber vials at –20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
